molecular formula C21H25BrN2OS B2753580 3-(2-bromophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)propan-1-one CAS No. 1903135-69-2

3-(2-bromophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)propan-1-one

Cat. No.: B2753580
CAS No.: 1903135-69-2
M. Wt: 433.41
InChI Key: ACXMAJVDDNSSFZ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a 4H,5H,6H,7H-thieno[3,2-c]pyridine scaffold, a privileged structure known to be present in compounds with demonstrated biological activity . The molecule is designed as a potential bioactive agent, particularly in the field of anticancer drug discovery . The core thienopyridine scaffold is a key structural motif explored in the development of therapeutic agents targeting various diseases, including malignant neoplasms such as leukemia, colon cancer, and glioblastoma . The specific substitution pattern of this compound, incorporating a 2-bromophenyl group and a piperidine ring, is strategically designed to modulate its electronic properties, lipophilicity, and molecular recognition by biological targets. This makes it a valuable chemical tool for structure-activity relationship (SAR) studies and for screening against a panel of cancer cell lines to elucidate its mechanism of action . Researchers can utilize this compound to probe cellular pathways, investigate mechanisms of cytotoxicity, and develop new lead compounds for oncology therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2-bromophenyl)-1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2OS/c22-19-4-2-1-3-16(19)5-6-21(25)23-11-7-18(8-12-23)24-13-9-20-17(15-24)10-14-26-20/h1-4,10,14,18H,5-9,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXMAJVDDNSSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CCC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. The process often starts with the bromination of a phenyl ring, followed by the formation of the thienopyridine structure through cyclization reactions. The piperidine ring is then introduced via nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thienopyridine or piperidine rings.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2-bromophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological targets.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

Thienopyridine-Containing Compounds
  • Prasugrel: A thieno[3,2-c]pyridin-2-yl derivative with a fluorophenyl and cyclopropyl group. Unlike the target compound, Prasugrel is a prodrug metabolized to an active antiplatelet agent targeting ADP receptors. The thienopyridine core is critical for its activity, but the substituents (fluorophenyl vs. bromophenyl) and connectivity (piperidine-propanone vs. acetate) differ significantly .
  • 1-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}ethan-1-one: Shares the thienopyridine-piperidine system but lacks the bromophenyl-propanone chain. The acetyl group here may simplify pharmacokinetics compared to the target compound’s extended aliphatic chain .
Bromophenyl-Containing Compounds
  • 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-trione: Features a para-bromophenyl group attached to a pyrimidine-2,4,6-trione core. The para-bromine position and dimethoxyphenyl substituents contrast with the target compound’s ortho-bromophenyl and thienopyridine-piperidine system .
  • 4-(4-Bromophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one (5K): A dihydropyrimidinone derivative with a para-bromophenyl group. Its planar heterocyclic core and lack of a thienopyridine moiety highlight structural divergence from the target compound .

Spectroscopic and Physicochemical Properties

Property Target Compound Pyrimidine-2,4,6-trione () Prasugrel ()
Molecular Weight ~480–500 g/mol (estimated) 501.07 g/mol 373.45 g/mol
Bromine Position Ortho Para N/A (Fluorine in para)
Key IR/NMR Signals C=O (~1745 cm⁻¹), C-Br (~717 cm⁻¹) C=O (1745 cm⁻¹), C-Br (717 cm⁻¹) C=O (ester, ~1700 cm⁻¹)
LogP (Predicted) ~3.5–4.0 (high lipophilicity) ~2.8 ~2.1

The target compound’s ortho-bromophenyl group may reduce solubility compared to para-substituted analogs, while the thienopyridine-piperidine system could enhance membrane permeability .

Biological Activity

The compound 3-(2-bromophenyl)-1-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20BrN2OSC_{19}H_{20}BrN_2OS, with a molecular weight of approximately 396.35 g/mol. The structure features a bromophenyl group and a thienopyridine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological effects including:

  • Antimicrobial Activity : Several studies have shown that thienopyridine derivatives possess antimicrobial properties. The presence of the thieno[3,2-c]pyridine ring is particularly significant in enhancing these effects against various pathogens.
  • Anticancer Properties : Compounds with similar structures have been investigated for their anticancer potential. They may inhibit cell proliferation and induce apoptosis in cancer cell lines.
  • CNS Activity : There is emerging evidence suggesting that this compound may interact with neurotransmitter systems, potentially providing anxiolytic or antipsychotic effects.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Research has highlighted the importance of protein kinases in cellular signaling pathways. Compounds similar to this one have been shown to inhibit specific kinases involved in cancer progression and cell survival.
  • Modulation of Receptor Activity : The compound may act as an allosteric modulator at certain receptor sites, enhancing or inhibiting receptor activity depending on the context.

Table 1: Summary of Biological Activities

Biological ActivityReference
Antimicrobial
Anticancer
CNS Effects

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of thienopyridine derivatives found that compounds with structural similarities to This compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the thienopyridine structure enhances membrane permeability leading to bacterial cell death.

Q & A

Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Coupling of bromophenyl and thienopyridine-piperidine moieties via nucleophilic substitution or Suzuki-Miyaura cross-coupling.
  • Catalytic cyclization using p-toluenesulfonic acid (p-TSA) to form the thieno[3,2-c]pyridine core .
  • Optimization of solvents (e.g., ethanol, DMF) and temperature (80–120°C) to enhance yield. For example, p-TSA-catalyzed reactions in ethanol at reflux achieve ~65–75% yield .

Q. Key Data :

CatalystSolventTemp (°C)Yield (%)Reference
p-TSAEthanol8072
K₂CO₃DMF12068

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals for the bromophenyl (δ 7.2–7.8 ppm), piperidine (δ 2.5–3.5 ppm), and thienopyridine (δ 6.8–7.1 ppm) groups. Cross-validate with 2D NMR (COSY, HSQC) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 473.2) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing, particularly for piperidine-thienopyridine interactions .

Q. How can researchers validate the compound’s purity and stability under storage conditions?

  • Methodological Answer :
  • HPLC-PDA : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect degradation products .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor via TLC or NMR for decomposition .

Advanced Research Questions

Q. How can computational modeling predict drug-like properties and bioavailability?

  • Methodological Answer :
  • Physicochemical Properties : Use SwissADME or Molinspiration to calculate LogP (~3.2), topological polar surface area (TPSA: ~75 Ų), and solubility (LogS: ~-4.5), indicating moderate oral bioavailability .
  • Docking Studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina to predict metabolic stability .

Q. Key Computational Data :

PropertyPredicted ValueReference
LogP3.2
TPSA (Ų)75
H-bond acceptors/donors4/1

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 4-(4-bromophenyl)-piperidine derivatives) .
  • Dynamic NMR : Resolve conformational flexibility in the piperidine-thienopyridine system by variable-temperature NMR .
  • X-ray Validation : Resolve ambiguous NOESY correlations by single-crystal diffraction .

Q. What strategies optimize pharmacokinetic profiles through structural modifications?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the bromine atom with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
  • Piperidine Substituents : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility without compromising CNS penetration .

Q. SAR Insights :

ModificationEffect on LogPSolubility (µg/mL)Reference
Br → CF₃+0.515 → 10
Piperidine -CH₂OH-1.220 → 45

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., JAK2) using fluorescence polarization assays (IC₅₀ < 1 µM) .
  • Cell-Based Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays .

Contradictions and Mitigation

  • Synthetic Yield Discrepancies : Variations in catalytic efficiency (p-TSA vs. K₂CO₃) may arise from solvent polarity. Pre-screen catalysts using design of experiments (DoE) .
  • Computational vs. Experimental LogP : Address discrepancies by validating predictions with shake-flask experiments .

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